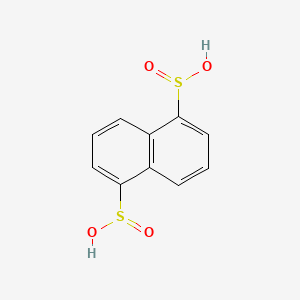

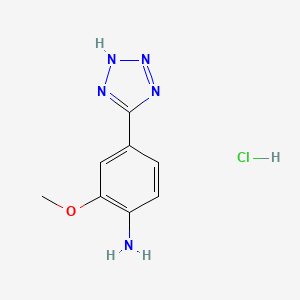

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule that contains a pyrazole ring and a benzene ring, both substituted with various functional groups . Pyrazole is a heterocyclic compound, and benzene is an aromatic hydrocarbon. The presence of the hydroxyl (-OH) groups suggests that this compound might have some degree of polarity and could participate in hydrogen bonding .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating hydroxyl groups and the electron-withdrawing chloro group could create interesting electronic effects within the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, the hydroxyl groups could potentially be involved in condensation reactions, and the aromatic rings could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar hydroxyl groups could make it somewhat soluble in polar solvents like water, while the aromatic rings would likely make it soluble in nonpolar solvents .科学的研究の応用

Cancer Treatment

The 1,3,4-oxadiazole scaffold has gained attention for its potential in cancer therapy. Researchers have modified this scaffold to enhance cytotoxicity against malignant cells. These modifications, when combined with outstanding oxadiazole scaffolds, selectively interact with nucleic acids, enzymes, and globular proteins. The antiproliferative effects involve inhibiting growth factors, enzymes, and kinases. Various 1,3,4-oxadiazole conjugates have been tested on different cancer cell lines, demonstrating their potential in targeting specific biological pathways associated with cancer cell proliferation .

Antibacterial Activity

The 1,3,4-oxadiazole scaffold is commercially available in several drugs, including Furamizole, which exhibits potent antibacterial activity. This compound’s structural modifications contribute to its effectiveness against bacterial infections .

Antiarrhythmic Properties

Nesapidil, another derivative of the 1,3,4-oxadiazole scaffold, possesses antiarrhythmic activity. Its unique structure contributes to its therapeutic effects in managing irregular heart rhythms .

Antiviral Potential

Raltegravir, an antiviral drug, contains the 1,3,4-oxadiazole moiety. This scaffold plays a crucial role in inhibiting viral replication, making it valuable in antiretroviral therapy .

Antihypertensive Agent

Tiodazosin, which includes the 1,3,4-oxadiazole ring, acts as an antihypertensive agent. Its mechanism of action involves modulating blood pressure by targeting specific receptors .

Antileishmanial and Antimalarial Activities

Certain derivatives of the 1,3,4-oxadiazole scaffold exhibit promising antileishmanial and antimalarial properties. For example, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] demonstrated significant antimalarial effects against Plasmodium berghei-infected mice .

作用機序

Target of Action

Compounds with similar structures, such as pyrrolidine and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

For instance, a compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety was found to be selective for COX-2 .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that stk939048 may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the reaction of similar compounds has simple operation, metal-free catalysis, acid or base free catalysis .

将来の方向性

特性

IUPAC Name |

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHHFJGUUOZXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)